molecular formula C12H16INO B5697044 N-(4-iodophenyl)-2,2-dimethylbutanamide

N-(4-iodophenyl)-2,2-dimethylbutanamide

Cat. No. B5697044
M. Wt: 317.17 g/mol
InChI Key: UFNWFCOBBCTUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2,2-dimethylbutanamide, also known as IDBM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. IDBM has been found to possess analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-(4-iodophenyl)-2,2-dimethylbutanamide is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in pain and inflammation.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2,2-dimethylbutanamide has been shown to reduce the levels of prostaglandins and other pro-inflammatory cytokines in animal models. Additionally, N-(4-iodophenyl)-2,2-dimethylbutanamide has been found to inhibit the migration of immune cells to sites of inflammation, further contributing to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodophenyl)-2,2-dimethylbutanamide in laboratory experiments is its potent analgesic and anti-inflammatory effects, which make it a valuable tool for studying pain and inflammation. However, one limitation of using N-(4-iodophenyl)-2,2-dimethylbutanamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-iodophenyl)-2,2-dimethylbutanamide. One area of interest is the development of new drugs based on the structure of N-(4-iodophenyl)-2,2-dimethylbutanamide that may have improved pharmacological properties. Additionally, further studies are needed to explore the potential toxicity of N-(4-iodophenyl)-2,2-dimethylbutanamide and its derivatives. Finally, research is needed to better understand the mechanism of action of N-(4-iodophenyl)-2,2-dimethylbutanamide and its effects on other physiological systems.

Synthesis Methods

N-(4-iodophenyl)-2,2-dimethylbutanamide can be synthesized through a multi-step process that involves the reaction of 4-iodobenzyl alcohol with 2,2-dimethylbutyryl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions to yield the final product.

Scientific Research Applications

N-(4-iodophenyl)-2,2-dimethylbutanamide has been extensively studied for its potential use in the treatment of pain and inflammation. In one study, N-(4-iodophenyl)-2,2-dimethylbutanamide was found to significantly reduce pain and inflammation in mice when administered orally. Another study showed that N-(4-iodophenyl)-2,2-dimethylbutanamide had a similar effect on pain and inflammation in rats when administered intraperitoneally.

properties

IUPAC Name

N-(4-iodophenyl)-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNWFCOBBCTUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-2,2-dimethylbutanamide

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